molecular formula C26H52O14 B609235 m-PEG12-acid CAS No. 125220-94-2

m-PEG12-acid

Cat. No. B609235
M. Wt: 588.69
InChI Key: JMAKFNFKUHXFBH-UHFFFAOYSA-N
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Description

M-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of m-PEG12-acid can readily react with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .


Molecular Structure Analysis

The molecular formula of m-PEG12-acid is C26H52O14 . The InChI is 1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) . The Canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O .


Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG12-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG12-acid is 588.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 36 . The topological polar surface area is 148 Ų . The heavy atom count is 40 .

Scientific Research Applications

m-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

One of the main applications of m-PEG12-acid is in the field of protein biology, specifically in the process known as PEGylation . PEGylation is the covalent attachment of polyethylene glycol (PEG) to a molecule, such as a drug or therapeutic protein, which can improve the molecule’s solubility, stability, and safety .

The PEGylation process involves the reaction of the carboxylic acid group of m-PEG12-acid with the amine group of the molecule to be PEGylated, forming a stable amide bond . This reaction is typically carried out in the presence of a coupling agent, such as EDC or HATU .

The result of PEGylation is a molecule with improved properties. For example, PEGylated proteins often show increased solubility in aqueous media, reduced immunogenicity, and increased resistance to proteolytic degradation . These improvements can lead to better therapeutic outcomes when the PEGylated molecule is used as a drug .

Safety And Hazards

While specific safety and hazard information for m-PEG12-acid was not found, similar compounds like m-PEG12-amine have been noted to be very toxic if swallowed, irritating to skin, and pose a risk of serious damage to eyes . They are also toxic and pose a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn children .

Future Directions

M-PEG12-acid is a PEG linker with a terminal carboxylic acid, which can react with primary amine groups to form a stable amide bond . This property makes it useful in the synthesis of PROTACs , which are a promising approach for the development of targeted therapy drugs . Therefore, the future directions of m-PEG12-acid could involve further exploration of its potential in drug development and targeted therapies .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAKFNFKUHXFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG12-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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